Structural Isomerism: Computable Molecular Descriptor Comparison Between 6-Amino and 4-Amino Pyrrolo[2,3-d]pyrimidine Isomers
7H-Pyrrolo[2,3-d]pyrimidin-6-amine (CAS 89418-03-1) and its 4-amino isomer (CAS 1500-85-2) share identical molecular formula (C6H6N4) and molecular weight (134.14 g/mol), yet the positional shift of the amine group from position 4 to position 6 alters the hydrogen-bonding vector and synthetic derivatization accessibility at the pyrimidine ring . The 6-amino isomer presents topological polar surface area (TPSA) of 67.6 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds, with XLogP of 0.3 . The 4-amino isomer exhibits comparable individual computed values but places the amine donor at the pyrimidine 4-position, directly adjacent to the N3 nitrogen, enabling a bidentate hinge-binding motif (donor-acceptor pair with the kinase hinge region) that differs fundamentally from the 6-amino geometry where the amine is positioned on the pyrrole ring, altering both intermolecular interaction patterns and the chemistry of subsequent N-functionalization [1].
| Evidence Dimension | Amino substitution position and hydrogen bond topology |
|---|---|
| Target Compound Data | Amine at C6 position of pyrrolo[2,3-d]pyrimidine ring; TPSA 67.6 Ų; HBD 2; HBA 3; Rotatable bonds 0; XLogP 0.3 |
| Comparator Or Baseline | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1500-85-2): Amine at C4 position of pyrimidine ring; TPSA 67.6 Ų; HBD 2; HBA 3; Rotatable bonds 0. Spatial arrangement of amine differs. |
| Quantified Difference | Positional isomerism: amine located on pyrrole ring (C6) vs. pyrimidine ring (C4); no difference in scalar computed descriptors but distinct 3D hydrogen bond vector and derivatization reactivity |
| Conditions | In silico computed properties from PubChem/ChemSpider; crystal structure data not available for direct comparison of solid-state H-bond networks |
Why This Matters
The amine position dictates which synthetic transformations are accessible for library synthesis (e.g., C6-amine enables N-alkylation and amide coupling at a distinct vector vs. C4-amine) and determines the hinge-binding pharmacophore geometry in kinase inhibitor design, directly impacting procurement decisions for scaffold-oriented synthesis programs.
- [1] Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Bioorganic Chemistry, 2025, 156, 108187. Highlights: 4-amino-7H-pyrrolo[2,3-d]pyrimidine identified as a hinge region binder. View Source
